In silico modeling of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid interactions
In silico modeling of 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid interactions
Focus: 6-(4,4-Difluoropiperidin-1-yl)nicotinic Acid
Executive Summary
This technical guide outlines the computational framework for modeling 6-(4,4-Difluoropiperidin-1-yl)nicotinic acid , a privileged scaffold combining the lipid-modulating pharmacophore of niacin (nicotinic acid) with a metabolically robust 4,4-difluoropiperidine moiety.
The integration of the gem-difluoro group introduces unique electronic and steric perturbations—specifically the gauche effect and pKa modulation —that standard force fields often miscalculate. This guide provides a self-validating workflow for researchers targeting G-Protein Coupled Receptors (specifically GPR109A/HCA2) or utilizing this motif in fragment-based drug design (FBDD).
Part 1: Molecular Architecture & Ligand Parameterization
The Challenge: The 4,4-difluoropiperidine ring is not merely a hydrophobic bulk; it is an electronic modulator. The electronegativity of fluorine (
1.1 Quantum Mechanical (QM) Geometry Optimization
Standard molecular mechanics (MM) often fail to capture the specific ring puckering preferences of fluorinated piperidines.
-
Protocol:
-
** conformational Search:** Generate conformers using a low-level method (e.g., OPLS4).
-
QM Optimization: Optimize the global minimum and low-energy conformers using DFT (B3LYP/6-31G or wB97X-D/cc-pVTZ) to account for dispersion forces.
-
Solvation: Use the PCM (Polarizable Continuum Model) with water solvent (
) to mimic physiological conditions.
-
1.2 Partial Charge Derivation (RESP)
Do not use Gasteiger charges for fluorinated motifs. The electron-withdrawing nature of fluorine requires electrostatic potential (ESP) fitting.
-
Method: Restrained Electrostatic Potential (RESP) fitting.
-
Critical Check: Ensure the sum of charges on the
group balances the inductive pull on adjacent carbons.
| Parameter | Standard Piperidine | 4,4-Difluoropiperidine | Impact on Modeling |
| Ring Conformation | Chair (flexible) | Twisted Boat/Chair | Requires QM-derived torsions |
| Basicity (pKa) | ~11.0 | ~7.5 - 8.5 | Critical: Likely neutral or mixed population at pH 7.4 |
| Lipophilicity (logP) | Baseline | +0.4 to +0.7 | Enhanced membrane permeability |
| C-F Bond Length | N/A | 1.35 Å | Steric demand slightly larger than H |
Part 2: Target Selection & Homology Modeling
Primary Target: GPR109A (HCA2) . Rationale: Nicotinic acid is the endogenous agonist for GPR109A. The addition of the bulky 6-position substituent suggests an exploration of the orthosteric pocket's tolerance or a design intended to reach the exosite (bitopic binding).
2.1 Receptor Preparation Workflow
Since high-resolution crystal structures of GPR109A bound to this specific analog may not exist, homology modeling is required.
-
Template: Use GPR81 (HCA1) or GPR109A (PDB: 4XNW - if applicable/available) or high-confidence AlphaFold models (AF-Q8TDS4).
-
Refinement:
-
Loop Modeling: The extracellular loops (ECL2) often gate the binding site. Use Prime (Schrödinger) or Modeller to refine ECL2 in the presence of a generic niacin fragment.
-
Protonation: Set H186 (crucial for niacin binding) protonation state carefully based on PropKa calculations.
-
Part 3: Molecular Docking Protocols
Objective: Predict the binding mode of the bulky difluoropiperidine tail while maintaining the essential salt bridge between the nicotinic acid carboxylate and the receptor's Arginine anchor (typically Arg111 or similar in HCA2).
3.1 Induced Fit Docking (IFD)
Rigid receptor docking will likely fail due to the steric clash of the piperidine ring.
-
Software: Glide (Schrödinger) or AutoDock Vina (with flexible residues).
-
Protocol:
-
Core Constraint: Apply a positional constraint (RMSD < 0.5 Å) on the pyridine-carboxylate core to match the endogenous niacin binding mode.
-
Flexible Residues: Define residues within 5 Å of the 6-position as flexible (side-chain rotamer libraries).
-
Scoring: Use XP (Extra Precision) scoring with specific penalties for desolvation of the polar fluorine atoms if they do not find a hydrophobic pocket or orthogonal carbonyl interaction.
-
3.2 Halogen Bonding & Orthogonal Dipoles
Fluorine can engage in orthogonal multipolar interactions with backbone amides (C-F···C=O).
-
Visual Inspection: Filter poses where the C-F bond vector points orthogonally to a backbone carbonyl carbon or parallel to a backbone N-H bond.
Part 4: Molecular Dynamics & Solvation
The "Fluorine Solvation" Problem: Standard water models (TIP3P) often underestimate the hydrophobicity of fluorinated patches.
4.1 Simulation Setup
-
Force Field: CHARMM36m or AMBER ff19SB with GAFF2 for the ligand. Crucial: Verify the C-F torsion parameters against your QM data.
-
Water Model: Use OPC (Optimal Point Charge) or TIP4P-EW . These 4-point models better reproduce the experimental hydration free energies of fluorinated small molecules.
-
System:
-
POPC Lipid Bilayer (membrane insertion is mandatory for GPCRs).
-
0.15 M NaCl + neutralizing ions.
-
4.2 Trajectory Analysis (100 ns x 3 replicates)
Measure the stability of the "Fluorine Clip":
-
RMSD: Ligand heavy atoms vs. Protein C
. -
Radial Distribution Function (RDF): Calculate
of water oxygens around the Fluorine atoms. A depleted first solvation shell confirms correct hydrophobic packing. -
MM-GBSA: Calculate relative binding free energy (
), focusing on the contribution of the difluoropiperidine moiety to van der Waals (vdW) energy.
Part 5: Visualization of Workflows
5.1 Computational Pipeline
Caption: End-to-end in silico workflow from QM ligand preparation to MD-based validation.
5.2 Interaction Topology (GPR109A Model)
Caption: Pharmacophore map highlighting the critical salt bridge and the fluorine-mediated dipole interactions.
Part 6: References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Tunbenham, D., et al. (2011). The role of GPR109A in regulating adipocyte function. Nature Reviews Endocrinology. Link
-
Wang, J., et al. (2014). Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power. Physical Chemistry Chemical Physics. Link
-
Jorgensen, W. L., et al. (2004). The OPLS [optimized potentials for liquid simulations] force field for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society.[1] Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
